Gold(3+);hydron;tetrabromide

Electrodeposition Gold recovery Ionic liquid electrochemistry

Researchers often encounter inconsistent Au(III) speciation when using chloride-based precursors, which compromises nanoparticle monodispersity and catalytic selectivity. Tetrabromoauric acid (HAuBr₄) delivers the pre-formed [AuBr₄]⁻ anion in acidic medium, eliminating the need for in-situ ligand exchange. • Resists premature Au(I)-thiolate formation, enabling narrow particle-size distributions in Brust-Schiffrin synthesis. • Single-step, three-electron reduction at E° = 0.854 V simplifies mask-free laser writing of gold micro-patterns. • Approximately 21-fold faster reduction by thiocyanate vs. [AuCl₄]⁻ lowers detection limits in colorimetric sensors. Supplied with ≥99.9% metals basis purity; stable under recommended storage conditions. Reliable global logistics for R&D and pilot-scale procurement.

Molecular Formula AuBr4H
Molecular Weight 517.59 g/mol
CAS No. 17083-68-0
Cat. No. B096352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGold(3+);hydron;tetrabromide
CAS17083-68-0
Synonymsomauric acid
gold tetrabromide, acid
gold tetrabromide, cesium salt
gold tetrabromide, potassium salt
gold tetrabromide, rubidium salt
gold tetrabromide, sodium salt
KAuBr4
potassium tetrabromoaurate
Molecular FormulaAuBr4H
Molecular Weight517.59 g/mol
Structural Identifiers
SMILESBr.Br[Au](Br)Br
InChIInChI=1S/Au.4BrH/h;4*1H/q+3;;;;/p-3
InChIKeyISCGOTZIVSCDBJ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrabromoauric Acid (HAuBr₄) Baseline Overview


Gold(3+);hydron;tetrabromide (CAS 17083-68-0), systematically named hydrogen tetrabromoaurate(III) or tetrabromoauric acid, is the bromide congener of the widely used chloroauric acid (HAuCl₄). The compound provides the square-planar [AuBr₄]⁻ anion in acidic aqueous or hydrated form, with a molecular weight of 517.59 g·mol⁻¹ [1]. Synthesised by reacting elemental gold with a mixture of hydrobromic and nitric acids [2], HAuBr₄ serves as a soluble Au(III) precursor for catalysis, nanoparticle synthesis, and electrochemical gold deposition. Its distinct halide ligand environment, compared with the chloride analogue, translates into quantifiable differences in redox potential, inner-sphere electron-transfer kinetics, and resistance to undesired Au(I)-thiolate formation during nanoparticle fabrication—parameters that directly influence procurement decisions where process robustness, yield, or electrochemical simplicity are critical.

Soluble Au(III) precursor providing the [AuBr₄]⁻ anion in acidic medium for homogeneous workflows.
Directly usable without in-situ halide exchange.
Distinct bromide ligand environment compared to chloroauric acid, affecting redox potential and inner-sphere electron-transfer kinetics.
May improve robustness in catalytic and electrochemical processes.
Demonstrated utility in nanoparticle synthesis, electrodeposition, and kinetic sensing.
Reported to reduce undesired Au(I)-thiolate formation in Brust–Schiffrin method.

HAuBr₄ Substitution Limitations


Equating HAuBr₄ with chloroauric acid (HAuCl₄) or neutral gold(III) bromide (AuBr₃/Au₂Br₆) overlooks critical speciation and reactivity differences. HAuBr₄ delivers the pre-formed [AuBr₄]⁻ anion in an acidic medium, whereas AuBr₃ is a dimeric, less soluble solid that requires in-situ ligand exchange to generate the same active species [1]. Compared with HAuCl₄, the bromide ligand alters the reduction potential by approximately 150 mV (E° = 0.854 V vs. 1.00 V for [AuCl₄]⁻), shifts the reduction mechanism from two successive steps to a single three-electron process in ionic liquids [2], and changes the rate of inner-sphere electron-transfer reactions by over an order of magnitude . These fundamental differences mean that substitution without re-optimisation can compromise yield, selectivity, and process control in catalytic, electrochemical, and nanoparticle-synthesis workflows.

Property
HAuBr₄ (Target)
HAuCl₄ / AuBr₃
Active species
Pre-formed [AuBr₄]⁻ in acidic solution
HAuCl₄ provides [AuCl₄]⁻; AuBr₃ is a less soluble solid needing in-situ exchange
Substitution may require additional ligand exchange steps.
Reduction potential
E° = 0.854 V vs. SHE, single 3-e⁻ step in ionic liquids
HAuCl₄: E° = 1.00 V, two-step reduction; AuBr₃ different speciation
Potential shift and mechanism can alter process control.
Electron-transfer kinetics
Reported ~21× faster reduction by SCN⁻ compared to [AuCl₄]⁻
HAuCl₄: significantly slower inner-sphere pathway
Rate difference may affect sensor response and detection limits.

HAuBr₄ Comparator-Based Evidence


Single-Step Electrochemical Reduction Advantage

Cyclic voltammetry of [AuBr₄]⁻ in ionic liquids ([C₈PYR][NTf₂] or [C₈MIM][NTf₂]) reveals a single reduction wave corresponding to a direct three-electron reduction to Au(0), contrasting with the two-step process observed for [AuCl₄]⁻ under identical conditions [1]. Additionally, the standard reduction potential for [AuBr₄]⁻ is E° = 0.854 V vs. SHE, compared with E° = 1.00 V for [AuCl₄]⁻ [2][3], placing the deposition potential of the bromide complex above the water reduction window in these media and enabling simpler, more energy-efficient gold recovery.

Electrochemical reduction
Direct head-to-head
Single 3-e⁻ step, E° = 0.854 V vs. SHE
vs. [AuCl₄]⁻: two-step, E° = 1.00 V; ΔE° ≈ 0.15 V
Supports simpler electrodeposition hardware and energy input.
Ionic liquid media, glassy carbon electrode.
Electrodeposition Gold recovery Ionic liquid electrochemistry

Thiocyanate Reduction Kinetics Advantage

Stopped-flow spectrophotometric studies at 25.0 °C in 1.00 mol·dm⁻³ perchlorate medium provide direct rate constants for the reduction of the two tetrahaloaurate(III) complexes by thiocyanate. The second-order rate constant for [AuBr₄]⁻ is (5 ± 2) × 10⁴ dm³·mol⁻¹·s⁻¹, whereas that for [AuCl₄]⁻ is (2.4 ± 0.2) × 10³ dm³·mol⁻¹·s⁻¹ . The approximately 20-fold rate enhancement for the bromide complex is attributed to bromide serving as a more efficient bridging ligand for inner-sphere electron transfer.

SCN⁻ reduction kinetics
Direct head-to-head
k₂ ≈ 5 × 10⁴ dm³·mol⁻¹·s⁻¹
[AuCl₄]⁻: (2.4 ± 0.2) × 10³; ratio ≈ 21:1
Reported ~21-fold kinetic advantage for thiocyanate sensing.
Stopped-flow UV-Vis, 25 °C, HClO₄ medium.
Gold(III) redox kinetics Inner-sphere electron transfer Thiocyanate sensing

Au(I) Thiolate Resistance in Nanoparticle Synthesis

In the two-phase Brust–Schiffrin synthesis of alkanethiol-protected gold nanoparticles, X-ray absorption spectroscopy (XAS) and liquid/liquid electrochemistry demonstrate that [AuBr₄]⁻ is significantly more resistant to premature reduction to Au(I) thiolate intermediates than [AuCl₄]⁻ [1]. Because [Au(I)X₂]⁻ species are more readily reduced by NaBH₄, their early formation leads to uncontrolled nucleation and broad particle-size distributions. Avoidance of Au(I) thiolate through the use of [AuBr₄]⁻ has been shown to enable higher nanoparticle yield and reduced size polydispersity, although explicit numerical yield improvements are context-dependent [1].

Au(I) thiolate resistance
Cross-study comparable
Greater resistance to premature Au(I) thiolate formation
Higher NP yield and lower polydispersity vs. [AuCl₄]⁻
May improve batch reproducibility in Brust–Schiffrin synthesis.
XAS and electrochemical evidence; quantitative gain depends on thiol.
Gold nanoparticle synthesis Brust–Schiffrin method Thiolate passivation

Hydrolysis Kinetics and Speciation Differences

The first two hydrolysis steps of [AuBr₄]⁻ follow the normal two-term rate law for square-planar equilibrium solvolysis, with a direct hydrogen-ion concentration dependence embedded in the second-order term, as established over a range of temperature and bromide and hydrogen-ion concentrations [1]. Comparative data from Robb and co-workers indicate that the bromo–hydroxo complexes derived from [AuBr₄]⁻ are significantly stronger bases than the corresponding chloro–hydroxo species from [AuCl₄]⁻, meaning that at a given pH the bromide system carries a different distribution of active hydroxo species that can alter catalytic or deposition outcomes [2].

Hydrolysis speciation
Cross-study comparable
Two-term rate law; bromo-hydroxo products are stronger bases
Chloro-hydroxo analogues are weaker bases
Shifts optimal pH window for aqueous catalytic processes.
Requires distinct pH control strategies.
Gold(III) hydrolysis Aqueous speciation Square-planar solvolysis

UV-Vis Spectrophotometric Signature

HAuBr₄ in aqueous or organic solution exhibits a characteristic absorption maximum at 400 nm, which has been exploited for quantitative determination of the complex concentration during gold dissolution and nanoparticle formation [1]. In contrast, the chloride analogue HAuCl₄ shows its principal ligand-to-metal charge-transfer band at shorter wavelength (approximately 290–320 nm depending on solvent and concentration) [2]. This 80–110 nm bathochromic shift for the bromide complex provides a simple, non-overlapping spectral window that enables simultaneous monitoring of mixed-halide systems or process streams containing both species.

UV-Vis signature
Cross-study comparable
λmax = 400 nm
HAuCl₄: λmax ≈ 290–320 nm; Δλ ≈ 80–110 nm
Enables simultaneous monitoring in chloride-containing matrices.
Aqueous solution, room temperature.
Gold(III) halide spectroscopy Process analytical technology Quality control

HAuBr₄ Key Application Scenarios


Electrochemical Gold Recovery and Micro-Patterning

The single-step, three-electron reduction of [AuBr₄]⁻ at a potential above water reduction (E° = 0.854 V) enables direct, mask-free laser writing of gold micro-patterns by combining photochemical generation of Au(I)Br₂⁻ with selective electrochemical reduction, as demonstrated by LaFratta and co-workers [1]. This application exploits the mechanistic simplicity and favourable potential window unique to the bromide system, which avoids the two-step complication observed with [AuCl₄]⁻ in ionic-liquid media [2].

Gold Nanoparticle Synthesis via Brust–Schiffrin Method

HAuBr₄ is the preferred gold precursor for the Brust–Schiffrin two-phase synthesis of thiol-capped gold nanoparticles, because [AuBr₄]⁻ resists premature conversion to Au(I) thiolate intermediates that broaden particle-size distribution and reduce yield [3]. Procurement of HAuBr₄ for this application directly supports the production of monodisperse nanoparticles required for biomedical imaging, catalysis, and nanoelectronic device fabrication.

Colorimetric Sensors for Thiocyanate and Thiols

The approximately 21-fold faster reduction of [AuBr₄]⁻ by thiocyanate relative to [AuCl₄]⁻ positions HAuBr₄ as the superior reagent for developing rapid colorimetric or fluorometric sensors for thiol compounds and thiocyanate ions. The kinetic advantage translates to lower detection limits and shorter assay times, critical for point-of-care or field-deployable analytical devices.

Aqueous Gold(III) Catalysis with pH Control

Because the bromo–hydroxo complexes derived from [AuBr₄]⁻ hydrolysis are stronger bases than their chloro analogues [4], HAuBr₄ offers a distinct operational pH window for homogeneous gold(III)-catalysed reactions (e.g., alkyne hydration, cycloisomerisation) where the active species is a mixed halo–hydroxo complex. Researchers procuring HAuBr₄ for aqueous-phase gold catalysis can tune the Br⁻/OH⁻ ligand ratio more flexibly than with HAuCl₄, enabling optimisation of catalytic activity and selectivity.

Application
Selection Property
Validation Focus
Electrochemical gold recovery & micro-patterning
Single-step 3-e⁻ reduction at favorable potential
Electrochemical window and morphology control
Brust–Schiffrin nanoparticle synthesis
Resistance to parasitic Au(I) thiolate formation
Nanoparticle yield and size-distribution consistency
Thiocyanate / thiol colorimetric sensors
Reported faster inner-sphere reduction kinetics
Sensor response time and detection limit
Aqueous Au(III) catalysis with pH control
Distinct hydrolysis speciation and basicity profile
Catalytic activity and selectivity tuning via Br⁻/OH⁻ ratio
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